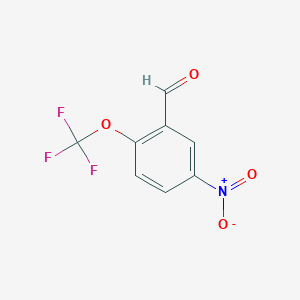

5-Nitro-2-(trifluoromethoxy)benzaldehyde

描述

Significance of Nitro and Trifluoromethoxy Functionalities in Aromatic Systems

The presence of both nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups on an aromatic ring profoundly influences its electronic properties and reactivity. The nitro group is a strong electron-withdrawing group through both resonance and inductive effects. thermofisher.comnih.gov This deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. nih.gov Furthermore, the nitro group's ability to be reduced to an amino group makes it a crucial precursor for the synthesis of a wide array of compounds, including dyes and pharmaceuticals. thermofisher.com

The trifluoromethoxy group, often considered a "super-methoxy" group, is also strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. capotchem.cn It enhances the lipophilicity and metabolic stability of molecules, properties that are highly desirable in medicinal chemistry and agrochemical design. capotchem.cnfishersci.com The trifluoromethoxy group can improve a drug candidate's pharmacokinetic profile and binding affinity. capotchem.cn The combination of these two functionalities in 5-Nitro-2-(trifluoromethoxy)benzaldehyde creates a unique electronic environment on the aromatic ring, influencing the reactivity of the aldehyde group and the ring itself.

Historical Context and Evolution of Aromatic Aldehyde Synthesis and Functionalization

The synthesis of aromatic aldehydes has a rich history, with benzaldehyde (B42025) first isolated from bitter almonds in the 19th century. beilstein-journals.org Since then, numerous methods for the synthesis and functionalization of aromatic aldehydes have been developed, reflecting the central role of these compounds as intermediates in organic synthesis. beilstein-journals.org Early methods often involved harsh reaction conditions, but modern organic chemistry has seen the development of more sophisticated and milder synthetic routes.

The functionalization of aromatic aldehydes, particularly those bearing electron-withdrawing groups, has been an area of active research. The aldehyde group itself is highly versatile, participating in a wide range of reactions such as nucleophilic additions, condensations, and oxidations. The presence of deactivating groups like the nitro and trifluoromethoxy moieties can modulate the reactivity of the aldehyde, sometimes requiring tailored reaction conditions to achieve desired transformations. The historical progression of synthetic methodologies has paved the way for the efficient preparation and utilization of complex aromatic aldehydes like this compound.

Physicochemical Properties of this compound

While extensive experimental data for this compound is not widely available in peer-reviewed literature, some of its key physicochemical properties can be found in chemical supplier databases.

| Property | Value |

| CAS Number | 188356-62-3 |

| Molecular Formula | C₈H₄F₃NO₄ |

| Molecular Weight | 235.12 g/mol |

| Appearance | Light yellow to yellow crystalline powder |

| Melting Point | 58-62 °C |

Interactive Data Table

Please select a property to view its value:

188356-62-3

Research Findings on Related Compounds

Detailed research specifically on this compound is limited. However, studies on structurally similar compounds provide insights into its potential reactivity and applications. For instance, research on other nitro-substituted benzaldehydes demonstrates their utility as precursors in the synthesis of various heterocyclic compounds and as intermediates in the production of pharmaceuticals and dyes. The presence of the trifluoromethoxy group, as seen in other aromatic compounds, is known to enhance biological activity and improve pharmacokinetic properties in drug discovery. capotchem.cn The synthesis of related compounds often involves multi-step processes, including nitration and subsequent functional group interconversion.

Structure

3D Structure

属性

IUPAC Name |

5-nitro-2-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO4/c9-8(10,11)16-7-2-1-6(12(14)15)3-5(7)4-13/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYJIGJLBSZLEGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C=O)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 5 Nitro 2 Trifluoromethoxy Benzaldehyde

De Novo Synthesis Approaches to the Benzene (B151609) Core with Controlled Substitution

A de novo synthesis strategy involves the sequential introduction of the required functional groups onto a simple benzene ring or a monosubstituted precursor. This approach relies heavily on the principles of electrophilic aromatic substitution and the directing effects of the substituents to achieve the desired regiochemistry.

The introduction of a nitro group onto an aromatic ring is typically achieved through electrophilic aromatic substitution using a nitrating agent, most commonly a mixture of nitric acid and sulfuric acid. libretexts.org In a hypothetical de novo synthesis, the timing of nitration is critical. Given that the nitro group is a powerful deactivating group and a meta-director, it is often introduced after activating or ortho-, para-directing groups are in place to guide the substitution pattern. minia.edu.eglibretexts.org

For instance, one could envision a synthesis starting with trifluoromethoxybenzene. The trifluoromethoxy group, while deactivating, is an ortho-, para-director. nih.gov Nitration of this compound would yield a mixture of 2-nitro- and 4-nitro-trifluoromethoxybenzene. Subsequent introduction of the aldehyde group would then need to be achieved on the desired isomer. However, controlling the regioselectivity of both steps to favor the ultimate 2,5-substitution pattern relative to the aldehyde and nitro groups presents a significant challenge.

The trifluoromethoxy (-OCF3) group has gained prominence in medicinal and agricultural chemistry due to its unique electronic properties and high lipophilicity. nih.gov Its introduction onto an aromatic ring is a key step. While direct conversion of functional groups like aryl chlorides is challenging, the most common and effective methods for trifluoromethoxylation involve the conversion of phenols. mdpi.comresearchgate.net

Several protocols exist for this transformation. One notable method is the oxidative desulfurization-fluorination of xanthates derived from phenols. mdpi.comresearchgate.net Another approach involves the decarboxylative fluorination of aryloxydifluoroacetic acids, which can be prepared from the corresponding phenol (B47542). cas.cnacs.org These methods provide pathways to convert a hydroxyl group on the benzene ring into the target trifluoromethoxy group under relatively mild conditions.

Table 1: Selected Methodologies for Phenol to Aryl Trifluoromethyl Ether Conversion

| Methodology | Key Reagents | Typical Conditions | Reference |

|---|---|---|---|

| Oxidative Desulfurization-Fluorination of Xanthates | 1,3-dibromo-5,5-dimethylhydantoin (DBH), Pyridine-HF | Reaction of phenol-derived xanthate with DBH in excess pyridine-HF complex. | mdpi.comresearchgate.net |

| Decarboxylative Fluorination | Aryloxydifluoroacetic acid (from phenol), Selectfluor®, AgNO₃ (catalyst) | Two-step process: O-carboxydifluoromethylation of phenol followed by silver-catalyzed decarboxylative fluorination. | cas.cnacs.org |

The formyl group (-CHO) can be introduced onto an activated or deactivated aromatic ring through various formylation reactions. The choice of method depends on the nature of the substituents already present on the ring. For a deactivated ring, such as one bearing nitro and trifluoromethoxy groups, forcing conditions may be necessary.

Standard formylation methods include:

The Gattermann-Koch Reaction: This method uses carbon monoxide and hydrochloric acid with a catalyst system (e.g., AlCl₃/CuCl) to formylate benzene and activated derivatives. It is generally not suitable for strongly deactivated substrates.

The Vilsmeier-Haack Reaction: This reaction employs a substituted amide (like dimethylformamide) and phosphorus oxychloride to generate the Vilsmeier reagent, which can formylate a range of aromatic compounds, including some deactivated systems.

The Duff Reaction: This uses hexamethylenetetramine to formylate phenols, typically directing the aldehyde group ortho to the hydroxyl group.

In a de novo approach, formylation would likely be the final step, performed on a precursor like 1-nitro-4-(trifluoromethoxy)benzene (B1297537), to yield the target aldehyde.

Functional Group Interconversion and Transformation Routes

A more convergent and often higher-yielding approach involves starting with a commercially available or easily synthesized precursor that already contains two of the three required functional groups in the correct orientation.

A direct and logical synthetic route is the nitration of 2-(trifluoromethoxy)benzaldehyde (B1351065). This reaction is governed by the competing directing effects of the two substituents. libretexts.orgorganicchemistrytutor.com

Aldehyde Group (-CHO): Located at position 1, this group is strongly deactivating and a meta-director due to its electron-withdrawing resonance and inductive effects. It directs incoming electrophiles to positions 3 and 5. libretexts.orglibretexts.org

Trifluoromethoxy Group (-OCF3): Located at position 2, this group is also deactivating due to the strong inductive effect of the fluorine atoms. However, the oxygen lone pairs can participate in resonance, making it an ortho-, para-director. nih.govreddit.com It directs incoming electrophiles to positions 4 (para) and 6 (ortho).

In the nitration of 2-(trifluoromethoxy)benzaldehyde, the incoming nitro group is directed to position 5. This indicates that the meta-directing influence of the powerful aldehyde group overrides the ortho-, para-directing effect of the trifluoromethoxy group, leading to the desired isomer. The reaction is typically performed using standard nitrating agents.

Table 2: Typical Conditions for Nitration of Substituted Benzaldehydes

| Substrate | Nitrating Agent | Conditions | Major Product(s) | Reference |

|---|---|---|---|---|

| Benzaldehyde (B42025) | HNO₃ / H₂SO₄ | 0-10 °C | 3-Nitrobenzaldehyde (B41214) (~72%) | libretexts.org |

| Toluene (B28343) | HNO₃ / H₂SO₄ | 30-40 °C | o-Nitrotoluene (~63%), p-Nitrotoluene (~34%) | libretexts.org |

| Chlorobenzene | HNO₃ / H₂SO₄ | Varies | o-Nitrochlorobenzene (~35%), p-Nitrochlorobenzene (~64%) | libretexts.org |

Perhaps the most efficient strategy involves the chemical transformation of a readily available precursor. A prime candidate for this approach is 2-hydroxy-5-nitrobenzaldehyde (B32719), which is commercially available. researchgate.netcymitquimica.comfishersci.firesearchgate.net This starting material possesses the aldehyde and nitro groups in the correct 1,4-relationship (which becomes a 2,5-relationship once the final group is installed). The synthesis is therefore reduced to the single key step of converting the hydroxyl group at position 2 into a trifluoromethoxy group.

As discussed in section 2.1.2, several modern methods are available for the trifluoromethoxylation of phenols. For example, a two-step sequence involving O-carboxydifluoromethylation followed by a silver-catalyzed decarboxylative fluorination using a reagent like Selectfluor® presents a viable pathway to the target molecule from 2-hydroxy-5-nitrobenzaldehyde. cas.cnacs.org This route avoids the challenges of controlling regioselectivity during nitration and offers a direct path to the final product.

Synthetic Routes from Related Aromatic Compounds

The synthesis of 5-Nitro-2-(trifluoromethoxy)benzaldehyde can be approached through the functionalization of precursor aromatic compounds that already possess some of the required structural elements. Key strategies involve electrophilic nitration of a substituted benzaldehyde or the transformation of a functional group on a pre-nitrated aromatic ring.

One plausible synthetic pathway begins with 2-(trifluoromethoxy)benzaldehyde. The trifluoromethoxy group is an ortho-, para-director, but it is deactivating towards electrophilic aromatic substitution. The aldehyde group is a meta-director and is also strongly deactivating. Therefore, direct nitration of 2-(trifluoromethoxy)benzaldehyde would be expected to yield a mixture of isomers, with the primary product likely being the 3-nitro or 5-nitro isomer, influenced by the competing directing effects and the reaction conditions. The classical method for nitrating benzaldehyde typically yields 3-nitrobenzaldehyde as the major product. However, modifications to the nitrating agent and reaction conditions can alter the isomeric ratio.

An alternative approach involves the nitration of a precursor where the aldehyde functionality is protected or is present in a precursor form, such as a benzyl (B1604629) halide or benzyl alcohol. For instance, the nitration of 2-(trifluoromethoxy)toluene would be directed by the ortho-, para-directing trifluoromethoxy group, leading to 4-nitro-2-(trifluoromethoxy)toluene. Subsequent oxidation of the methyl group would then yield the desired this compound.

Another viable route starts with a compound where the nitro group is already in place. For example, a halogen displacement reaction on a precursor like 2-chloro-5-nitrobenzaldehyde (B167295) could be employed. While not specific to the trifluoromethoxy group, a patented process describes the synthesis of fluoro-nitro-benzaldehydes by reacting chloro-nitro-benzaldehydes with an alkali metal fluoride (B91410) like potassium fluoride in a polar aprotic solvent. google.com A similar nucleophilic aromatic substitution strategy could potentially be adapted for the introduction of the trifluoromethoxy group, although this is generally a more challenging transformation. A more common method for introducing the trifluoromethoxy group involves the reaction of a phenol with a trifluoromethylating agent. Therefore, a route starting from 2-hydroxy-5-nitrobenzaldehyde could be envisioned.

A relevant synthetic analogy can be drawn from the preparation of 2-iodo-5-nitrobenzoic acid, which is synthesized by the direct nitration of 2-iodobenzoic acid using a mixture of nitric and sulfuric acid at elevated temperatures. beilstein-journals.org This demonstrates that direct nitration can be achieved even with a deactivating group present on the aromatic ring.

| Starting Material | Key Transformation | Potential Product(s) | Reference |

| 2-(trifluoromethoxy)benzaldehyde | Electrophilic Nitration | This compound, 3-Nitro-2-(trifluoromethoxy)benzaldehyde | |

| 2-(trifluoromethoxy)toluene | 1. Nitration 2. Oxidation | 4-nitro-2-(trifluoromethoxy)toluene, then this compound | N/A |

| 2-Chloro-5-nitrobenzaldehyde | Nucleophilic Substitution | 2-(trifluoromethoxy)-5-nitrobenzaldehyde (by analogy) | google.com |

| 2-Iodobenzoic Acid | Electrophilic Nitration | 2-Iodo-5-nitrobenzoic acid | beilstein-journals.org |

Advanced Synthetic Techniques

Modern synthetic chemistry increasingly relies on advanced techniques to improve efficiency, safety, and scalability. For a molecule like this compound, whose synthesis involves potentially hazardous nitration steps, these technologies are particularly relevant.

Flow Chemistry and Microreactor Technologies in Synthesis

Flow chemistry, which utilizes continuous-flow reactors, offers significant advantages over traditional batch processing for many chemical reactions, especially highly exothermic ones like nitration. numberanalytics.com The use of microreactors, with their high surface-area-to-volume ratio, provides superior heat and mass transfer, allowing for precise temperature control and minimizing the risk of thermal runaways. rsc.orgresearchgate.net

The nitration of aromatic compounds, including benzaldehyde and trifluoromethoxybenzene, has been successfully implemented using microreactor technology. researchgate.netrug.nl For instance, the continuous nitration of trifluoromethoxybenzene in a microreactor achieved a conversion of up to 99.6% with high selectivity for the 4-nitro product in a residence time of just 2.4 minutes. rug.nl Similarly, the nitration of benzaldehyde in a microreactor resulted in a high conversion of 97%, reaching the theoretical limit under kinetic control. rug.nl These studies demonstrate that microreactors can enhance reaction efficiency and safety compared to batch reactors. researchgate.net The rapid mixing and precise residence time control in microreactors can also improve selectivity and reduce the formation of over-nitrated byproducts. researchgate.net

Applying this technology to the synthesis of this compound would involve pumping streams of the aromatic precursor (e.g., 2-(trifluoromethoxy)benzaldehyde) and the nitrating agent (e.g., a mixture of nitric and sulfuric acid) through a microreactor under optimized temperature and flow rate conditions. This approach would offer a safer, more efficient, and scalable route to the target compound. researchgate.net

| Parameter | Batch Reactor | Microreactor/Flow Chemistry | Reference |

| Heat Transfer | Limited, potential for hot spots | Excellent, highly efficient | researchgate.netresearchgate.net |

| Safety | Higher risk of thermal runaway | Inherently safer due to small reaction volume | rsc.orgresearchgate.net |

| Reaction Time | Hours | Seconds to minutes | rug.nl |

| Selectivity | Lower, potential for byproducts | Higher, precise control over conditions | rug.nl |

| Scalability | Difficult, requires redesign | Easier, "scaling-out" by numbering up reactors | numberanalytics.com |

Catalytic Methodologies for Selective Functionalization

Catalytic methods offer elegant solutions for the selective functionalization of aromatic rings. The introduction of the trifluoromethoxy (OCF₃) group, in particular, has benefited from the development of new catalytic strategies. While the target molecule already contains this group, understanding its catalytic introduction is relevant for designing syntheses from different precursors. Recent advances have focused on the direct C-H trifluoromethoxylation of arenes using photoredox catalysis. nih.govnih.gov These methods allow for the late-stage introduction of the OCF₃ group, which can be advantageous in complex syntheses. nih.gov

For the synthesis of this compound, catalytic methods could be particularly useful for the selective introduction of the nitro or aldehyde group.

Catalytic Nitration: While traditional nitration uses stoichiometric strong acids, catalytic alternatives are being developed to improve selectivity and reduce waste. Various metal-based and solid-acid catalysts have been explored for aromatic nitration.

Catalytic Formylation: The direct formylation of an aromatic C-H bond on a precursor like 1-nitro-4-(trifluoromethoxy)benzene is another potential catalytic route. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used for the synthesis of aromatic aldehydes and could be adapted for this purpose. numberanalytics.com

The challenge in catalytic functionalization lies in achieving the desired regioselectivity on a substrate with multiple directing groups. The interplay between the ortho, para-directing trifluoromethoxy group and the meta-directing nitro group would need to be carefully controlled through catalyst and ligand design.

Multi-component Reactions Incorporating Aromatic Aldehyde Scaffolds

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. rsc.orgtcichemicals.com This approach is highly efficient, saving time and resources by reducing the number of purification steps. nih.gov Aromatic aldehydes are frequent participants in a wide array of MCRs, serving as key electrophilic components.

Well-known MCRs that utilize aromatic aldehydes include:

Biginelli Reaction: A three-component reaction between an aromatic aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. tcichemicals.com

Hantzsch Dihydropyridine Synthesis: A reaction involving an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) to form dihydropyridines. beilstein-journals.org

Passerini Reaction: A three-component reaction of a carboxylic acid, an oxo component (like an aldehyde), and an isocyanide to form α-acyloxy carboxamides.

Ugi Reaction: A four-component reaction involving a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid.

This compound, with its aldehyde functionality, is a prime candidate for incorporation into such MCRs. The presence of strong electron-withdrawing groups (nitro and trifluoromethoxy) would enhance the electrophilicity of the aldehyde's carbonyl carbon, potentially increasing its reactivity in these transformations. However, the steric hindrance from the ortho-trifluoromethoxy group might influence the reaction rates and yields. The use of this compound in MCRs would provide a direct route to complex, highly functionalized heterocyclic structures with potential applications in medicinal chemistry and materials science. rsc.org

| Reaction Name | Components | Product Scaffold |

| Biginelli Reaction | Aromatic Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone |

| Hantzsch Synthesis | Aromatic Aldehyde, 2x β-Ketoester, Ammonia | 1,4-Dihydropyridine |

| Passerini Reaction | Aromatic Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide |

| Ugi Reaction | Aromatic Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Carboxamide |

Reactivity and Mechanistic Investigations of 5 Nitro 2 Trifluoromethoxy Benzaldehyde

Reactivity of the Carbonyl Moiety

The aldehyde functional group is the primary site of reactivity in 5-Nitro-2-(trifluoromethoxy)benzaldehyde. The strong electron-withdrawing nature of the nitro and trifluoromethoxy substituents polarizes the carbon-oxygen double bond to a large extent, rendering the carbonyl carbon highly electron-deficient and, therefore, a prime target for nucleophiles.

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of aldehydes. In the case of this compound, the rate of these reactions is expected to be significantly enhanced compared to unsubstituted benzaldehyde (B42025). The electron-withdrawing groups stabilize the negative charge that develops on the oxygen atom in the tetrahedral intermediate, thereby lowering the activation energy of the reaction.

A variety of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide ions, and enolates, are expected to readily add to the carbonyl carbon. For instance, the reaction with a Grignard reagent, such as methylmagnesium bromide, would proceed through a tetrahedral intermediate to yield the corresponding secondary alcohol upon acidic workup.

| Nucleophile | Product Type | General Reaction Conditions |

| Grignard Reagents (R-MgX) | Secondary Alcohol | Anhydrous ether or THF, followed by acidic workup |

| Organolithium Reagents (R-Li) | Secondary Alcohol | Anhydrous ether or THF, followed by acidic workup |

| Cyanide (e.g., NaCN/H+) | Cyanohydrin | Aqueous alcohol, acidic pH |

| Hydride (e.g., NaBH4) | Primary Alcohol | Methanol or ethanol |

This table presents expected nucleophilic addition reactions based on the general reactivity of aldehydes and the electronic properties of this compound.

Condensation Reactions (e.g., Aldol, Knoevenagel, Claisen-Schmidt)

Condensation reactions, which involve an initial nucleophilic addition followed by a dehydration step, are also highly favored for this compound. The heightened electrophilicity of the carbonyl carbon facilitates the initial attack by an enolate or another carbon nucleophile.

In a Claisen-Schmidt condensation , this compound would react with a ketone or another aldehyde containing an α-hydrogen in the presence of a base to form an α,β-unsaturated carbonyl compound. For example, its reaction with acetophenone (B1666503) would yield a chalcone (B49325) derivative.

The Knoevenagel condensation involves the reaction of the aldehyde with a compound possessing an active methylene (B1212753) group, such as malonic acid or its esters, in the presence of a weak base like pyridine (B92270) or piperidine. This reaction would produce a substituted alkene.

| Reaction Type | Reactant | Product Type | Typical Catalyst |

| Claisen-Schmidt | Ketone with α-H (e.g., Acetophenone) | Chalcone (α,β-Unsaturated Ketone) | Aqueous NaOH or KOH |

| Knoevenagel | Active Methylene Compound (e.g., Diethyl malonate) | Substituted Alkene | Piperidine, Pyridine |

| Aldol | Enolate of another aldehyde or ketone | β-Hydroxy Carbonyl (Aldol Adduct) | Base (e.g., NaOH) or Acid |

This table outlines expected condensation reactions, which are anticipated to be efficient due to the highly electrophilic nature of the aldehyde.

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions provide a powerful means to convert the carbonyl group into a carbon-carbon double bond. The Wittig reaction , utilizing a phosphorus ylide, is a common method. The ylide, acting as a nucleophile, would readily attack the electrophilic carbonyl carbon of this compound. The subsequent decomposition of the betaine (B1666868) or oxaphosphetane intermediate would lead to the formation of an alkene and triphenylphosphine (B44618) oxide. The stereochemical outcome (E or Z alkene) would depend on the nature of the ylide used (stabilized or unstabilized).

The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction using a phosphonate (B1237965) carbanion, is another viable olefination method. HWE reactions often favor the formation of the (E)-alkene and have the advantage that the phosphate (B84403) byproduct is water-soluble, simplifying purification.

| Reaction | Reagent | Intermediate | Product |

| Wittig | Phosphorus Ylide (Ph3P=CHR) | Betaine/Oxaphosphetane | Alkene |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion ((RO)2P(O)CHR') | Metallated Phosphonate | (E)-Alkene (typically) |

This table summarizes key olefination reactions applicable to this compound for the synthesis of various alkenes.

Reductions of the Aldehyde Group

The aldehyde group of this compound can be selectively reduced to a primary alcohol. This transformation can be achieved using a variety of reducing agents. Mild hydride reagents such as sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent are typically effective for the chemoselective reduction of an aldehyde in the presence of a nitro group. More powerful reducing agents like lithium aluminum hydride (LiAlH4) would also reduce the aldehyde but may simultaneously reduce the nitro group. Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) could also be employed, though it might lead to the reduction of both the aldehyde and the nitro group depending on the reaction conditions.

Reactivity of the Nitro Group

The nitro group is a versatile functional group that can undergo various transformations, most notably reduction to an amino group.

Reduction Pathways to Amino Derivatives

The reduction of the aromatic nitro group in this compound to an amine is a synthetically important transformation, as it provides access to the corresponding aniline (B41778) derivative. This aniline can serve as a precursor for the synthesis of a wide range of other compounds, including heterocycles and dyes.

Several methods can be employed for this reduction. A common laboratory method involves the use of a metal in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). Catalytic hydrogenation is another widely used method, typically employing catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere. This method is often clean and efficient. It is important to note that under these conditions, the aldehyde group may also be reduced. To preserve the aldehyde, a chemoselective reducing agent for the nitro group would be necessary, or the aldehyde could be protected as an acetal (B89532) prior to the reduction of the nitro group.

| Reducing Agent | Typical Conditions | Product |

| Sn / HCl | Concentrated HCl, heat | 5-Amino-2-(trifluoromethoxy)benzaldehyde |

| Fe / HCl | Acetic acid or water, heat | 5-Amino-2-(trifluoromethoxy)benzaldehyde |

| H2, Pd/C | Methanol or ethanol, room temperature | 5-Amino-2-(trifluoromethoxy)benzyl alcohol |

| Na2S2O4 (Sodium Dithionite) | Aqueous or alcoholic solution | 5-Amino-2-(trifluoromethoxy)benzaldehyde |

This table details common methods for the reduction of the nitro group, highlighting the potential for chemoselectivity.

Nucleophilic Aromatic Substitution Assisted by the Nitro Group

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides and other substituted aromatic rings that are activated by potent electron-withdrawing groups. The nitro group (NO₂) is one of the most effective activating groups for SNAr reactions, particularly when positioned ortho or para to the leaving group. In the case of a hypothetical reaction involving a derivative of this compound with a leaving group at a suitable position, the nitro group at position 5 would play a crucial role in facilitating the reaction.

The mechanism of SNAr typically proceeds via a two-step addition-elimination pathway. The first and rate-determining step involves the attack of a nucleophile on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The presence of the nitro group is critical for the stabilization of this intermediate. The negative charge can be delocalized onto the nitro group through resonance, thereby lowering the activation energy of the reaction.

For a nucleophilic attack at a position ortho or para to the nitro group, the resonance structures of the Meisenheimer complex show the negative charge delocalized onto the oxygen atoms of the nitro group, which is a highly stabilizing interaction. If the leaving group were at the 2-position (where the trifluoromethoxy group is), the para-nitro group would effectively stabilize the intermediate.

The general reactivity trend for leaving groups in SNAr reactions is often F > Cl > Br > I, which is the reverse of the trend observed in SN1 and SN2 reactions. This is because the rate-determining step is the formation of the Meisenheimer complex, and the high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to, thus accelerating the nucleophilic attack.

| Substituent | Position | Effect on SNAr Reactivity | Reason |

|---|---|---|---|

| -NO₂ | Para | Strongly Activating | Stabilizes the Meisenheimer complex through resonance. |

| -NO₂ | Ortho | Strongly Activating | Stabilizes the Meisenheimer complex through resonance. |

| -NO₂ | Meta | Weakly Activating | Stabilization is only through the weaker inductive effect. |

Stability and Transformations of the Trifluoromethoxy Group

The trifluoromethoxy group (-OCF₃) is a unique substituent that significantly influences the reactivity of the aromatic ring. It is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, which is transmitted through both an inductive effect (-I) and a resonance effect (-R). This deactivates the aromatic ring towards electrophilic aromatic substitution.

However, the oxygen atom of the trifluoromethoxy group possesses lone pairs that can be donated to the aromatic ring via a +R effect. In electrophilic aromatic substitution, this directs incoming electrophiles to the ortho and para positions. In the context of this compound, the combined deactivating effects of the nitro, trifluoromethoxy, and aldehyde groups would make electrophilic substitution very difficult.

In nucleophilic aromatic substitution, the strong electron-withdrawing nature of the trifluoromethoxy group would further activate the ring towards nucleophilic attack, complementing the effect of the nitro group.

| Property | Description |

|---|---|

| Electronic Effect | Strongly electron-withdrawing (-I, -R). |

| Directing Effect (Electrophilic) | Ortho, para-directing. |

| Reactivity Effect (Electrophilic) | Strongly deactivating. |

| Reactivity Effect (Nucleophilic) | Activating. |

The trifluoromethoxy group is known for its high chemical and metabolic stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, and the C-O bond is also robust. This stability is maintained under a wide range of reaction conditions, including strongly acidic and basic media. The trifluoromethoxy group is generally resistant to hydrolysis and oxidation. This high stability makes it a valuable substituent in the design of molecules for various applications, including pharmaceuticals and agrochemicals, where resistance to degradation is crucial.

Acid-Base Reactivity and Tautomerism (if applicable, drawing parallels to 5-nitro-2-furaldehyde (B57684) reactivity)

In alkaline solutions, 5-nitro-2-furaldehyde is known to form an anion of a methanediol. nih.govresearchgate.net Upon acidification, this can lead to ring-opening reactions. nih.govresearchgate.net While this compound has a benzene (B151609) ring instead of a furan (B31954) ring, the presence of the aldehyde and the activating nitro group suggests that in strongly basic media, the aldehyde proton could be abstracted, or the carbonyl carbon could be attacked by a hydroxide (B78521) ion to form a gem-diol.

Tautomerism in this compound is not expected to be a significant phenomenon under normal conditions. The aromatic system is highly stable, and keto-enol tautomerism involving the aldehyde group is generally unfavorable for aromatic aldehydes. There is a possibility of aci-nitro tautomerism involving the nitro group, especially under basic conditions where a proton alpha to the nitro group could be abstracted. However, in this molecule, there are no such protons on the aromatic ring.

Influence of Substituent Electronic and Steric Effects on Reaction Pathways

The reactivity of this compound is a direct consequence of the combined electronic and steric effects of its substituents.

Electronic Effects:

Nitro Group (-NO₂): This is a very strong electron-withdrawing group through both inductive (-I) and resonance (-R) effects. It deactivates the ring towards electrophilic attack and activates it towards nucleophilic attack.

Trifluoromethoxy Group (-OCF₃): As discussed, this is also a strong electron-withdrawing group, reinforcing the deactivation for electrophilic substitution and activation for nucleophilic substitution.

Aldehyde Group (-CHO): The aldehyde group is also deactivating and meta-directing in electrophilic substitutions due to its -I and -R effects. The carbonyl carbon is an electrophilic center, susceptible to nucleophilic addition.

The cumulative effect of these three electron-withdrawing groups makes the aromatic ring highly electron-deficient and thus very reactive towards nucleophiles and very unreactive towards electrophiles.

Steric Effects:

Trifluoromethoxy Group (-OCF₃): This group is sterically demanding. Its bulkiness can hinder the approach of reactants to the adjacent aldehyde group (position 1) and the ortho position (position 3) of the benzene ring.

Aldehyde Group (-CHO): The aldehyde group itself can influence the approach to the ortho position (position 6).

The interplay of these electronic and steric effects will govern the regioselectivity and rate of reactions. For instance, in a potential nucleophilic aromatic substitution reaction, the electronic activation by the nitro and trifluoromethoxy groups would be the dominant factor, while the steric hindrance from the trifluoromethoxy group might influence the rate of attack at the 2-position. In reactions involving the aldehyde, the steric bulk of the ortho-trifluoromethoxy group could affect the accessibility of the carbonyl carbon to nucleophiles.

| Substituent | Electronic Effect | Steric Effect | Impact on Reactivity |

|---|---|---|---|

| -NO₂ | Strongly Electron-Withdrawing (-I, -R) | Moderate | Activates for nucleophilic attack, deactivates for electrophilic attack. |

| -OCF₃ | Strongly Electron-Withdrawing (-I, -R) | High | Activates for nucleophilic attack, deactivates for electrophilic attack. Can sterically hinder adjacent positions. |

| -CHO | Electron-Withdrawing (-I, -R) | Moderate | Provides an electrophilic center for nucleophilic addition. Deactivates the ring for electrophilic attack. |

Derivatization and Synthetic Utility of 5 Nitro 2 Trifluoromethoxy Benzaldehyde

Formation of Schiff Bases and Imines

The aldehyde functional group of 5-Nitro-2-(trifluoromethoxy)benzaldehyde readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. This reaction is a cornerstone of its derivatization, providing a straightforward method to introduce diverse functionalities. The reaction typically proceeds by nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration, often catalyzed by a few drops of acid. researchgate.netjetir.org

The general reaction involves stirring the benzaldehyde (B42025) derivative with a primary amine in a suitable solvent, such as ethanol. researchgate.netedu.krd The presence of the electron-withdrawing nitro and trifluoromethoxy groups enhances the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by the amine and often leading to high yields of the corresponding Schiff base. nih.gov These imine derivatives are not merely synthetic intermediates but also serve as important ligands in coordination chemistry and as precursors for more complex molecular architectures.

Table 1: Examples of Schiff Base Formation

| Amine Reactant | Resulting Schiff Base Structure | Reaction Conditions |

|---|---|---|

| Aniline (B41778) | C₁₄H₉F₃N₂O₃ | Ethanol, reflux |

| p-Chloroaniline | C₁₄H₈ClF₃N₂O₃ | Ethanol, glacial acetic acid, reflux jetir.org |

| 3-Nitroaniline | C₁₄H₈F₃N₃O₅ | Ethanol, glacial acetic acid researchgate.net |

Synthesis of Complex Heterocyclic Systems

The reactivity of this compound extends to the construction of various complex heterocyclic systems, which are prevalent scaffolds in pharmaceuticals and materials science.

Annulation Reactions for Nitrogen-Containing Heterocycles (e.g., Indoles)

While direct annulation of this compound to form indoles is not prominently documented, its derivatives are key precursors for nitrogen-containing heterocycles. For instance, nitroarenes, which can be derived from this aldehyde, can undergo [3+3] annulation reactions with indol-2-ylmethyl carbanions to produce indolo[3,2-b]quinolines. beilstein-journals.org Furthermore, the aldehyde can be a starting point for building blocks used in transition-metal-catalyzed C-H annulation reactions for indole (B1671886) synthesis, where a directing group guides the cyclization with alkynes. pkusz.edu.cn The strong electron-withdrawing nature of the substituents on the benzaldehyde can influence the regioselectivity and efficiency of these cyclization strategies.

Construction of Oxygen-Containing Heterocycles

The synthesis of oxygen-containing heterocycles is a significant application in natural product synthesis and medicinal chemistry. nih.gov Derivatives of aromatic aldehydes are crucial in these pathways. For example, this compound can be envisioned as a precursor for constructing furanone-based systems. A related compound, 3-(4-Nitrobenzylidene)-5-phenylfuran-2(3H)-one, is synthesized from a nitrobenzaldehyde and serves as a versatile intermediate for a variety of azaheterocycles through reactions with nucleophiles. researchgate.net Similarly, this aldehyde could participate in reactions leading to spirochromanes through dearomative [5+1] annulation reactions with indoles, a strategy that has been developed for related ortho-oxybenzaldehydes. rsc.org

Spirocyclic and Fused-Ring Systems

The construction of spirocyclic and fused-ring systems represents a significant challenge in synthetic chemistry, requiring precise control over reactivity and stereochemistry. Benzaldehyde derivatives are instrumental in multicomponent reactions that assemble these complex architectures. For example, the reaction of aldehydes with aminopyrazoles and cyclic active methylene (B1212753) compounds can lead to fused heterocyclic systems like dihydropyrimidines. frontiersin.org Although specific examples utilizing this compound are not extensively detailed, its electrophilic nature makes it a suitable candidate for such transformations, potentially leading to novel spirocyclic and fused-ring compounds with unique electronic and steric properties imparted by the trifluoromethoxy and nitro groups.

Role as a Building Block in Multi-Step Organic Synthesis

The strategic placement of functional groups on this compound makes it a valuable starting material in multi-step organic synthesis. umontreal.catrine.edu The aldehyde can be transformed into a variety of other functional groups, while the nitro group can be reduced to an amine, which can then be further derivatized. This sequential manipulation of functional groups allows for the construction of complex target molecules.

For example, the aldehyde can be reduced to a benzyl (B1604629) alcohol, oxidized to a carboxylic acid, or converted into an alkyne via the Corey-Fuchs reaction. The nitro group provides a handle for introducing an amino group, which can then participate in amide bond formation, cyclization reactions, or serve as a directing group in C-H activation chemistry. The trifluoromethoxy group, being generally stable under many reaction conditions, imparts desirable properties such as increased lipophilicity and metabolic stability to the final products, which is particularly important in medicinal chemistry.

Table 2: Potential Synthetic Transformations

| Functional Group | Reaction Type | Potential Product |

|---|---|---|

| Aldehyde | Reduction (e.g., NaBH₄) | (5-Nitro-2-(trifluoromethoxy)phenyl)methanol |

| Aldehyde | Oxidation (e.g., KMnO₄) | 5-Nitro-2-(trifluoromethoxy)benzoic acid |

| Aldehyde | Wittig Reaction | 1-(2-Alkenyl)-5-nitro-2-(trifluoromethoxy)benzene |

Utilization in Ligand Design for Coordination Chemistry (if relevant to the benzaldehyde form)

Schiff bases derived from this compound are excellent candidates for ligands in coordination chemistry. jetir.org The imine nitrogen and potentially other donor atoms from the amine component can chelate to metal ions, forming stable metal complexes. researchgate.net

The electronic properties of the ligand, and consequently the resulting metal complex, are heavily influenced by the substituents on the benzaldehyde ring. The potent electron-withdrawing effects of the nitro and trifluoromethoxy groups decrease the electron density on the aromatic system and the imine nitrogen. This can affect the stability, redox potential, and catalytic activity of the metal complexes. For instance, Schiff base complexes derived from nitro-substituted salicylaldehydes have been studied for their antimicrobial activities, where the position of the nitro group on the phenyl ring was found to alter biological efficacy. rsc.org This highlights the potential for fine-tuning the properties of metal complexes by using strategically substituted aldehydes like this compound in ligand synthesis.

Advanced Spectroscopic Characterization and Computational Studies of 5 Nitro 2 Trifluoromethoxy Benzaldehyde

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in determining the precise molecular structure of 5-Nitro-2-(trifluoromethoxy)benzaldehyde. Each method provides unique insights into the compound's connectivity, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

While specific, experimentally verified NMR spectra for this compound are not widely published, the expected chemical shifts and coupling patterns can be predicted based on the electronic effects of its substituents. The trifluoromethoxy group (-OCF₃) at the C2 position is a moderate deactivator and ortho-para director, while the nitro group (-NO₂) at the C5 position is a strong deactivator and meta director. The aldehyde group (-CHO) is also a deactivating, meta-directing group. These competing influences create a distinct pattern in the aromatic region of the NMR spectra.

¹H NMR: The proton spectrum is expected to show three distinct signals in the aromatic region, corresponding to the protons at the C3, C4, and C6 positions. The aldehyde proton will appear as a singlet significantly downfield.

Aldehyde Proton (CHO): Expected to be a singlet in the range of δ 9.9-10.2 ppm due to the deshielding effect of the carbonyl group.

Aromatic Protons: The protons on the benzene (B151609) ring will be deshielded due to the electron-withdrawing effects of the nitro, trifluoromethoxy, and aldehyde groups. The proton at C6 will likely be the most deshielded due to its proximity to the aldehyde and the influence of the nitro group, appearing as a doublet. The proton at C4 would appear as a doublet of doublets, and the C3 proton as a doublet.

¹³C NMR: The carbon spectrum will show eight distinct signals. The carbonyl carbon of the aldehyde will be the most downfield signal. The carbons attached to the electron-withdrawing trifluoromethoxy and nitro groups (C2 and C5) will also be significantly deshielded. The carbon of the -OCF₃ group will exhibit a quartet splitting pattern due to coupling with the three fluorine atoms.

¹⁹F NMR: The fluorine spectrum is expected to show a single sharp singlet. The chemical shift for the -OCF₃ group attached to an aromatic ring typically appears in a characteristic upfield region, often between δ -56 to -60 ppm relative to a CFCl₃ standard.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| ¹H (Aldehyde) | 9.9 - 10.2 | Singlet (s) | Highly deshielded proton of the aldehyde group. |

| ¹H (Aromatic) | 7.5 - 8.5 | Doublets (d), Doublet of doublets (dd) | Complex pattern due to substituent effects. |

| ¹³C (C=O) | 188 - 192 | Singlet | Carbonyl carbon of the aldehyde. |

| ¹³C (Aromatic) | 115 - 155 | - | Includes carbons attached to NO₂ and OCF₃. |

| ¹³C (CF₃) | ~120 | Quartet (q) | Coupling with three fluorine atoms. |

| ¹⁹F | -56 to -60 | Singlet (s) | Characteristic shift for an aryl trifluoromethoxy group. |

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the presence of the key functional groups in the molecule. Although a specific spectrum for this compound is not available, characteristic absorption bands can be predicted.

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1700-1715 cm⁻¹, characteristic of an aromatic aldehyde carbonyl group. docbrown.inforesearchgate.net

N-O Stretch (Nitro Group): Two strong bands are anticipated: an asymmetric stretching vibration near 1520-1560 cm⁻¹ and a symmetric stretching vibration near 1345-1385 cm⁻¹.

C-F Stretch (Trifluoromethoxy Group): Strong, broad absorptions are expected in the region of 1100-1250 cm⁻¹ due to the C-F stretching vibrations.

C-H Stretch (Aldehyde): Two weak bands are typically observed around 2820 cm⁻¹ and 2720 cm⁻¹ (Fermi resonance). docbrown.info

Aromatic C-H Stretch: Signals will appear above 3000 cm⁻¹. docbrown.info

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region correspond to the benzene ring. docbrown.info

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | >3000 | Medium |

| Aldehyde C-H Stretch | 2820, 2720 | Weak |

| Aldehyde C=O Stretch | 1700-1715 | Strong |

| Aromatic C=C Bending | 1450-1600 | Medium-Strong |

| Asymmetric NO₂ Stretch | 1520-1560 | Strong |

| Symmetric NO₂ Stretch | 1345-1385 | Strong |

| C-F Stretch | 1100-1250 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from electronic transitions within the aromatic system and its substituents. Studies on related nitrobenzaldehydes provide a strong basis for predicting its spectral features. uni-muenchen.deresearchgate.net

π→π* Transitions: Strong absorptions are expected around 250-260 nm. These high-energy transitions involve the excitation of electrons within the π-system of the benzene ring, conjugated with the nitro and aldehyde groups. uni-muenchen.de

n→π* Transitions: Weaker absorption bands are anticipated at longer wavelengths, typically around 340-360 nm. These transitions involve the excitation of non-bonding electrons from the lone pairs on the oxygen atoms of the nitro and aldehyde groups into the π* anti-bonding orbitals of the aromatic ring. uni-muenchen.de

The trifluoromethoxy group may cause a slight bathochromic (red) or hypsochromic (blue) shift in these absorptions depending on the solvent and its electronic interaction with the other functional groups.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with the chemical formula C₈H₄F₃NO₄, HRMS would be used to verify its exact mass. The precise theoretical monoisotopic mass can be calculated, and an experimental HRMS measurement would be expected to match this value to within a few parts per million (ppm), confirming the molecular formula.

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structures

Currently, there is no publicly available single-crystal X-ray diffraction data for this compound. If such a study were performed, it would provide definitive information about the molecule's three-dimensional structure in the solid state. This would include precise bond lengths, bond angles, and torsion angles, confirming the planarity of the benzene ring and the orientation of the aldehyde, nitro, and trifluoromethoxy substituents. Furthermore, XRD analysis would reveal details about the crystal packing, including any intermolecular interactions such as hydrogen bonds or π-π stacking that stabilize the crystal lattice.

Quantum Chemical Calculations and Theoretical Analysis

While specific computational studies on this compound are not found in the surveyed literature, quantum chemical methods like Density Functional Theory (DFT) are powerful tools for analyzing its properties. nih.gov Such calculations can predict and corroborate experimental findings.

A theoretical analysis would typically involve:

Geometry Optimization: Calculating the lowest energy conformation of the molecule, providing theoretical bond lengths and angles that can be compared with XRD data.

Vibrational Frequency Analysis: Simulating the IR spectrum to help assign experimental absorption bands to specific molecular vibrations.

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting its reactive sites.

NMR Chemical Shift Prediction: Calculating theoretical ¹H and ¹³C NMR chemical shifts, which can aid in the assignment of complex experimental spectra.

For this compound, DFT studies would likely show a significant polarization of the molecule, with negative potential localized around the oxygen atoms of the nitro and aldehyde groups and the fluorine atoms, indicating these as sites for electrophilic attack. The HOMO-LUMO gap would likely be narrowed by the presence of the strongly electron-withdrawing nitro group, suggesting higher reactivity compared to unsubstituted benzaldehyde (B42025).

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) calculations are a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for the study of molecular structures and electronic properties. nih.gov For this compound, DFT studies, typically employing functionals like B3LYP with a suitable basis set, would be instrumental in optimizing the molecular geometry. These calculations would yield precise bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional representation of the molecule in its ground state.

Furthermore, DFT provides a thorough description of the electronic structure. Key parameters such as total energy, dipole moment, and the distribution of electron density can be determined. The calculated Mulliken atomic charges, for instance, would reveal the partial charges on each atom, indicating the polarity of different bonds within the molecule. This information is vital for predicting the molecule's reactivity and interaction with other chemical species.

| Parameter | Calculated Value |

| Optimized Bond Lengths (Å) | Data not available |

| Optimized Bond Angles (°) M | Data not available |

| Dipole Moment (Debye) | Data not available |

| Total Energy (Hartree) | Data not available |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. numberanalytics.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. youtube.com The energy gap between the HOMO and LUMO (EHOMO-ELUMO) is a critical indicator of the molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap generally implies higher reactivity. numberanalytics.com

For this compound, FMO analysis would map the spatial distribution of these orbitals. The HOMO is expected to be localized over the more electron-rich parts of the molecule, likely the benzene ring and the trifluoromethoxy group, while the LUMO would be concentrated on the electron-deficient regions, such as the nitro and aldehyde groups. This analysis helps in predicting the sites for electrophilic and nucleophilic attack.

| Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. researchgate.net The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue representing electron-deficient areas (positive potential). researchgate.netresearchgate.net

In the case of this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and aldehyde groups, identifying them as sites susceptible to electrophilic attack. Conversely, the regions around the hydrogen atoms of the benzene ring would exhibit a positive potential, making them potential sites for nucleophilic attack. The MEP analysis provides a visual guide to the molecule's reactive behavior and intermolecular interaction patterns. researchgate.net

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for investigating intermolecular interactions in the crystalline state. mdpi.com By partitioning the crystal electron density, it defines a unique surface for a molecule within a crystal. mdpi.comresearchgate.net This surface can be mapped with various properties, such as dnorm, which highlights intermolecular contacts shorter than the van der Waals radii.

For this compound, this analysis would quantify the different types of intermolecular contacts, such as H···O, H···F, and C···C interactions, and their relative contributions to the crystal packing. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a summary of these interactions. mdpi.com This detailed understanding of the intermolecular forces is crucial for explaining the solid-state properties of the compound.

| Interaction Type | Contribution (%) |

| H···O/O···H | Data not available |

| H···F/F···H | Data not available |

| H···C/C···H | Data not available |

| C···C | Data not available |

| Other | Data not available |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) entities. nih.govq-chem.com This method allows for the quantification of electron delocalization through the analysis of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals.

Conformational Analysis and Torsional Barriers

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and conformational flexibility. Conformational analysis of this compound would involve studying the rotation around key single bonds, particularly the C-C bond connecting the aldehyde group to the benzene ring and the C-O bond of the trifluoromethoxy group.

By systematically rotating these bonds and calculating the corresponding energy changes, a potential energy surface can be generated. This surface reveals the most stable conformers (energy minima) and the energy barriers (torsional barriers) that hinder free rotation between them. nih.gov Understanding these conformational preferences and the energy required to interconvert between them is essential for predicting how the molecule might interact with biological receptors or other molecules.

Green Chemistry and Sustainable Synthesis Approaches for 5 Nitro 2 Trifluoromethoxy Benzaldehyde and Its Derivatives

Implementation of Solvent-Free and Mechanochemical Reaction Conditions

Conventional organic synthesis heavily relies on volatile organic solvents (VOCs), which contribute to environmental pollution and pose health risks. A primary goal of green chemistry is to reduce or eliminate the use of such solvents.

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions represent a significant advancement in green synthesis. By eliminating the solvent, this approach simplifies reaction work-up, reduces waste, lowers costs, and can sometimes lead to higher yields and selectivities. For the synthesis of benzaldehyde (B42025) derivatives, solvent-free conditions have been successfully applied. For instance, the aerobic oxidation of benzyl (B1604629) alcohol to benzaldehyde has been achieved using heterogeneous catalysts without any organic solvent. researchgate.net Another approach involves the oxidation of toluene (B28343) using a vanadium catalyst where toluene itself acts as the substrate and co-solvent, avoiding the need for additional organic solvents. mdpi.com These methodologies could potentially be adapted for the synthesis of precursors to 5-Nitro-2-(trifluoromethoxy)benzaldehyde.

Mechanochemistry: Mechanochemistry utilizes mechanical energy—such as grinding, milling, or shearing—to induce chemical reactions, often in the absence of a solvent. This technique can lead to different reaction pathways and product outcomes compared to traditional solution-based methods. While specific applications to this compound are not extensively documented, mechanochemical approaches are increasingly used for various organic transformations, including nitration, which is a key step in the synthesis of the target molecule. The energy input through milling can overcome activation barriers and enhance reaction rates, providing a powerful tool for developing solvent-free synthetic routes.

Table 1: Comparison of Solvent-Based vs. Solvent-Free Synthetic Approaches

| Feature | Conventional Solvent-Based Synthesis | Solvent-Free / Mechanochemical Synthesis |

| Solvent Use | High | None or minimal |

| Waste Generation | Significant (solvent waste) | Reduced |

| Energy Consumption | Often requires heating for reflux | Mechanical energy input; can be lower overall |

| Work-up Procedure | Complex (extraction, distillation) | Simplified (direct isolation of product) |

| Environmental Impact | Higher (VOC emissions, hazardous waste) | Lower |

Development of Eco-Friendly and Reusable Catalytic Systems

Catalysis is a cornerstone of green chemistry, enabling reactions with higher efficiency and selectivity while minimizing waste. The focus is on developing catalysts that are not only effective but also environmentally benign and recyclable.

Heterogeneous Catalysts: Heterogeneous catalysts exist in a different phase from the reactants, which greatly simplifies their separation from the reaction mixture and allows for their reuse. This is a significant advantage over homogeneous catalysts, which can be difficult to recover. For the synthesis of benzaldehydes, various recyclable solid catalysts have been investigated, including metal oxides and supported metals. orientjchem.org For example, a magnetically recoverable WO₃/Fe₃O₄ catalyst has been successfully used for the selective oxidation of styrene (B11656) to benzaldehyde, demonstrating high activity and selectivity over multiple cycles. acs.org Similarly, bimetallic zirconium-nickel loaded on natural phosphate (B84403) has been shown to be an efficient and recyclable heterogeneous catalyst for the solvent-free oxidation of benzyl alcohol to benzaldehyde. researchgate.net

Catalyst Systems for Nitration: The nitration step is critical for introducing the nitro group onto the aromatic ring. Traditional nitration methods often use a stoichiometric amount of strong acids like sulfuric acid, leading to significant acid waste. Green approaches focus on solid acid catalysts, such as zeolites or silica-alumina, which are reusable and reduce corrosive waste streams. google.com

Table 2: Examples of Eco-Friendly Catalytic Systems for Benzaldehyde Synthesis

| Catalyst System | Reactants | Key Advantages | Reference |

| Pd/CeO₂ | Benzyl Alcohol, O₂ | Solvent-free conditions, high selectivity | orientjchem.org |

| Zr-Ni/Natural Phosphate | Benzyl Alcohol, H₂O₂ | Solvent-free, short reaction time, good yield | researchgate.net |

| WO₃/Fe₃O₄ | Styrene, H₂O₂ | Magnetically recoverable, excellent recyclability | acs.org |

| NH₄VO₃ / KF / O₂ | Toluene, H₂O₂ | Avoids organic solvents, recyclable reaction mixture | mdpi.com |

Application of Non-Conventional Energy Sources (e.g., Microwave, Ultrasound)

Alternative energy sources can dramatically improve the efficiency and environmental profile of chemical reactions.

Microwave Irradiation: Microwave-assisted synthesis utilizes microwave energy to heat reactions directly and efficiently. This often leads to a dramatic reduction in reaction times—from hours to minutes—as well as increased yields and product purity. The localized superheating of the reaction mixture can accelerate reaction rates far beyond what is achievable with conventional heating. This technique has been applied to a wide range of organic reactions, including multicomponent reactions for synthesizing heterocyclic derivatives of benzaldehyde. oiccpress.com

Ultrasound (Sonochemistry): Sonochemistry uses the energy of ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with extremely high temperatures and pressures, leading to a significant enhancement of reaction rates. researchgate.netscirp.org Ultrasound has been successfully employed for the nitration of aromatic compounds, often resulting in shorter reaction times, higher yields, and improved regioselectivity compared to silent (stirred) conditions. researchgate.netnih.gov This method represents a promising green alternative for the synthesis of nitroaromatics like this compound. nih.govnsf.gov

Principles of Atom Economy and Waste Minimization

Atom Economy: Developed by Barry Trost, atom economy is a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Reactions with high atom economy, such as addition reactions, are inherently "greener" because they generate fewer byproducts and less waste. rsc.org In contrast, substitution and elimination reactions often have poor atom economy. When designing a synthetic route for this compound, prioritizing reaction types that maximize atom economy is a key green chemistry strategy. For example, using catalytic hydrogenation for reduction steps is highly atom-economical, as it incorporates all atoms from the hydrogen gas into the product. jocpr.com

Waste Minimization: Waste minimization is a broader strategy that encompasses not only atom economy but also the reduction of all waste streams associated with a chemical process, including excess reagents, solvents, and energy. blazingprojects.comeolss.net This involves a holistic approach to process design, from the choice of raw materials to the final product purification. Strategies include:

Process Optimization: Fine-tuning reaction conditions (temperature, pressure, catalyst loading) to maximize yield and minimize byproduct formation.

Recycling: Recovering and reusing solvents, catalysts, and unreacted starting materials.

Use of Renewable Feedstocks: Sourcing starting materials from renewable biological sources where possible. For example, research has explored the eco-friendly degradation of amygdalin (B1666031) from apricot kernels to produce benzaldehyde. mdpi.com

By integrating these principles, the chemical industry can develop more sustainable and economically viable processes for the production of valuable compounds like this compound.

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis and functionalization of polysubstituted aromatic compounds like 5-Nitro-2-(trifluoromethoxy)benzaldehyde often require sophisticated catalytic systems to achieve high efficiency and selectivity. Current research is moving beyond traditional methods towards more sustainable and powerful catalytic approaches.

Future research is anticipated to focus on the development of catalysts that can selectively functionalize the C-H bonds of the aromatic ring, allowing for the introduction of additional substituents without the need for pre-functionalization. This would streamline synthetic routes and reduce waste. Furthermore, novel catalytic systems are being explored for the selective transformation of the nitro and aldehyde groups. For instance, chemoselective reduction of the nitro group in the presence of the aldehyde is a significant challenge that advanced catalytic systems, potentially based on synergistic metal catalysis, aim to address.

| Catalyst Type | Potential Application for this compound | Expected Outcome |

| Synergistic Catalysts | Selective reduction of the nitro group. | High yield of 5-amino-2-(trifluoromethoxy)benzaldehyde. |

| C-H Activation Catalysts | Direct functionalization of the aromatic ring. | Introduction of new functional groups at specific positions. |

| Biocatalysts | Enantioselective reactions involving the aldehyde group. | Synthesis of chiral derivatives for pharmaceutical applications. |

Integration with Automated Synthesis and Machine Learning in Chemical Discovery

The convergence of automated synthesis platforms and machine learning algorithms is set to revolutionize the discovery and optimization of chemical reactions. For a molecule like this compound, these technologies offer the potential to rapidly explore its reactivity and develop optimized synthetic pathways.

Automated flow chemistry systems can perform numerous reactions under varying conditions in a short period, generating large datasets. beilstein-journals.org These datasets can then be used to train machine learning models to predict reaction outcomes, such as yield and selectivity, with high accuracy. rsc.org This data-driven approach can accelerate the discovery of new reactions and the optimization of existing ones for the synthesis of derivatives of this compound. uvic.ca For example, an automated platform could be used to screen a wide range of catalysts and reaction conditions for a specific transformation, with a machine learning algorithm identifying the optimal parameters in real-time.

| Technology | Application to this compound | Potential Benefits |

| Automated Flow Chemistry | High-throughput screening of reaction conditions. beilstein-journals.orgresearchgate.netresearchgate.netnih.gov | Rapid optimization of synthetic routes. |

| Machine Learning | Prediction of reactivity and regioselectivity. | Reduced experimental effort and cost. |

| AI-driven Retrosynthesis | Identification of novel and efficient synthetic pathways. | Discovery of new ways to synthesize complex derivatives. |

Exploration of Photoredox and Electrosynthesis Applications

Photoredox catalysis and electrosynthesis are emerging as powerful and sustainable tools in organic synthesis, offering unique reactivity pathways that are often inaccessible through traditional thermal methods. The electronic properties of this compound make it a prime candidate for exploration in these fields.

The trifluoromethoxy group is known to participate in photoredox-catalyzed C-H functionalization reactions. beilstein-journals.orgnih.gov This opens up possibilities for the direct introduction of various functional groups onto the aromatic ring of this compound under mild conditions. nih.gov Furthermore, the nitro group can be selectively reduced to an amino group using electrochemical methods, providing a green alternative to traditional reducing agents. acs.orgacs.orgrsc.orgresearchgate.netrsc.org The electrochemical reduction of related nitrobenzotrifluorides has been successfully demonstrated, suggesting the feasibility of this approach for this compound. acs.org The combination of photoredox and electrosynthesis could lead to novel transformations and the efficient synthesis of a diverse range of derivatives. rsc.orgrsc.org

| Method | Potential Transformation of this compound | Advantages |

| Photoredox Catalysis | C-H trifluoromethoxylation of the aromatic ring. | Mild reaction conditions, high functional group tolerance. |

| Electrosynthesis | Selective reduction of the nitro group to an amine. acs.org | Avoidance of hazardous chemical reagents, precise control over reactivity. |

| Paired Electrosynthesis | Simultaneous functionalization of different parts of the molecule. | Increased synthetic efficiency. |

Computational Design and Prediction of Novel Reactivity and Synthetic Pathways

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting chemical reactivity. nih.govrsc.orgtandfonline.comresearchgate.net For this compound, computational studies can provide valuable insights into its electronic structure, reactivity, and potential reaction mechanisms.

DFT calculations can be used to predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new synthetic strategies. nih.gov Furthermore, computational modeling can be employed to design novel catalysts with enhanced activity and selectivity for specific transformations of this molecule. By simulating reaction pathways and transition states, researchers can gain a deeper understanding of the factors that control reactivity, enabling the rational design of more efficient and selective synthetic methods. rsc.orgtandfonline.com The integration of computational predictions with experimental validation is a powerful approach for accelerating the discovery of new chemistry for this compound.

| Computational Method | Application to this compound | Insights Gained |

| Density Functional Theory (DFT) | Calculation of electronic properties and reaction energies. nih.gov | Prediction of reactivity and regioselectivity. |

| Molecular Dynamics (MD) | Simulation of conformational behavior and solvent effects. | Understanding of reaction dynamics in solution. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzyme-catalyzed reactions. | Design of biocatalysts for enantioselective transformations. |

常见问题

Basic Research Questions

Q. What are the typical synthetic routes for 5-nitro-2-(trifluoromethoxy)benzaldehyde, and how are reaction conditions optimized?

- Methodology : Synthesis often involves nitration of a trifluoromethoxy-substituted benzaldehyde precursor. For example, nitration at low temperatures (-20°C to +80°C) using mixed acids (HNO₃/H₂SO₄) preserves the trifluoromethoxy group. Post-synthesis purification may employ column chromatography with ethyl acetate/hexane (1:4) to isolate the product .

- Optimization : Reaction yield depends on temperature control to avoid decomposition of nitro or trifluoromethoxy groups. Catalytic hydrogenation or flow reactors may enhance scalability .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Techniques :

- NMR : Confirms substitution patterns (e.g., aromatic protons, nitro group deshielding).

- HPLC : Assesses purity (>95% purity thresholds are standard for research-grade material) .

- Mass Spectrometry : Validates molecular weight (e.g., m/z 205.17 for C₁₀H₇NO₄) .

Q. How does the trifluoromethoxy group influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?

- Reactivity : The electron-withdrawing trifluoromethoxy group (-OCF₃) deactivates the benzene ring, directing electrophilic substitution to the para position relative to itself. However, the nitro group (-NO₂) further stabilizes intermediates, reducing reactivity in nucleophilic attacks .

- Oxidation Stability : The compound resists oxidation under mild conditions but may degrade with strong oxidants (e.g., KMnO₄) at elevated temperatures .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodology : Single-crystal X-ray diffraction determines bond lengths, angles, and conformation. For example, triclinic crystal systems (space group P1) with unit cell parameters (a = 5.686 Å, b = 10.102 Å, c = 10.221 Å) confirm molecular packing .

- Applications : Hydrogen bonding (C–H⋯O) and π-π interactions in the crystal lattice inform solubility and stability in solid-state formulations .

Q. What strategies address contradictory data in structure-activity relationship (SAR) studies involving nitro-aromatic derivatives?

- Approach :

- Electronic Effects : Compare substituent positions (e.g., nitro at C5 vs. C3) using DFT calculations to predict electron density maps.

- Biological Assays : Test derivatives with pyrrolidine or piperidine rings for bioactivity variations (e.g., antimicrobial or kinase inhibition) .

- Case Study : In tricyclic indolinic derivatives, minor conformational changes (e.g., puckering parameters q₂ = 0.424° in pyrrolidine rings) significantly alter binding affinity .

Q. How can researchers validate purity and stability of this compound under varying storage conditions?

- Analytical Protocols :

Retrosynthesis Analysis